REACTION_CXSMILES
|
[CH3:1][OH:2].C(Cl)(=O)[C:4](Cl)=[O:5].O[C:10]1[C:19]2[C:14](=[CH:15][C:16]([C:20]3[CH:21]=[C:22]([CH:26]=[CH:27][C:28]=3[CH3:29])C(O)=O)=[CH:17][CH:18]=2)[CH:13]=[N:12][N:11]=1.O=P(Cl)(Cl)[Cl:32]>CC#N.C(Cl)Cl>[Cl:32][C:10]1[C:19]2[C:14](=[CH:15][C:16]([C:20]3[CH:21]=[C:22]([CH:26]=[CH:27][C:28]=3[CH3:29])[C:1]([O:5][CH3:4])=[O:2])=[CH:17][CH:18]=2)[CH:13]=[N:12][N:11]=1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)O)C=CC1C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
It was stirred for 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction was fitted with a reflux condenser
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated on the rotovap
|
Type
|
CUSTOM
|
Details
|
under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C. in an oil bath for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered glass frit
|
Type
|
CUSTOM
|
Details
|
to remove the suspended solid
|
Type
|
WASH
|
Details
|
rinsed with 50 mL of CH3CN
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
WASH
|
Details
|
washed with a saturated solution of NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)OC)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.54 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |